molecular formula C15H18FNO2 B587389 1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine CAS No. 878208-57-2

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine

Cat. No.: B587389
CAS No.: 878208-57-2
M. Wt: 263.312
InChI Key: KCQCIGZMHMLFSE-UHFFFAOYSA-N
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Description

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine is an organic compound with the molecular formula C15H18FNO2 and a molecular weight of 263.31 g/mol . This compound features a benzopyran ring fused with a piperidine moiety, making it a significant molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the piperidine ring provides structural stability. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-ylmethanol
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-ylamine

Uniqueness

1-[(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)carbonyl]piperidine is unique due to its specific combination of a fluorinated benzopyran ring and a piperidine moiety. This structure imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c16-12-5-7-13-11(10-12)4-6-14(19-13)15(18)17-8-2-1-3-9-17/h5,7,10,14H,1-4,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCIGZMHMLFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC3=C(O2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730838
Record name (6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878208-57-2
Record name (6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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